molecular formula C12H13N3O3S B2555776 2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 626223-76-5

2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B2555776
CAS No.: 626223-76-5
M. Wt: 279.31
InChI Key: UUUSRBICUYQLPK-UHFFFAOYSA-N
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Description

2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a research compound recognized for its potent and selective inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins, such as α-tubulin, HSP90, and cortactin, playing a critical role in cellular processes like cell motility, protein degradation via aggresome formation, and stress response . The high selectivity of this inhibitor for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a valuable chemical probe for dissecting the specific biological functions of HDAC6. Its research applications are extensive, particularly in the fields of oncology and neurology. Scientists utilize this compound to investigate the therapeutic potential of HDAC6 inhibition in multiple myeloma and other cancers , where it can disrupt protein homeostasis and induce apoptosis. In neurological research, it is employed to study models of neurodegenerative diseases like Alzheimer's and Parkinson's , as HDAC6 inhibition has been shown to improve mitochondrial transport and clear misfolded protein aggregates. The core research value of this 1,2,4-triazole-based compound lies in its ability to provide mechanistic insights into HDAC6-driven pathways and its role as a lead structure for developing novel targeted therapies.

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15-11(8-4-3-5-9(6-8)18-2)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSRBICUYQLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Isothiocyanate Cyclization

This method involves condensing acyl hydrazides with substituted isothiocyanates under basic conditions:

  • Synthesis of Acyl Hydrazide : Reacting 3-methoxybenzaldehyde with hydrazine hydrate yields the corresponding hydrazide.
  • Condensation with Isothiocyanate : The hydrazide reacts with methyl isothiocyanate in ethanol, forming a thiosemicarbazide intermediate.
  • Cyclization : Base-mediated cyclization (using NaOH or KOH) generates the 1,2,4-triazole core.

Example Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: Reflux (80–100°C)
  • Base: Sodium hydroxide (2–3 equiv)
  • Yield: 60–75%

Thiosemicarbazide Cyclization

An alternative route utilizes thiosemicarbazides derived from thioureas:

  • Thiosemicarbazide Formation : 3-Methoxyphenyl thiourea reacts with methyl hydrazine.
  • Cyclization : Acidic or basic conditions promote cyclization to form the triazole ring.

Key Parameters :

  • Acid Catalyst: HCl (concentrated)
  • Reaction Time: 4–6 hours
  • Yield: 55–70%

Reaction Conditions and Catalysts

The table below summarizes critical parameters for key synthesis steps:

Step Solvent Temperature Catalyst/Base Time (h) Yield (%)
Triazole Cyclization Ethanol Reflux NaOH 6 70
Thiol Alkylation DMF 80°C K₂CO₃ 4 78
Purification Methanol/Water RT 95*

*After column chromatography.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃), 3.92 (s, 2H, SCH₂).
  • HPLC : Purity >98% (C18 column, acetonitrile/water).
  • Mass Spectrometry : [M+H]⁺ m/z 320.1.

Challenges and Optimization

Common Issues

  • Low Cyclization Efficiency : Excess base or prolonged heating improves yields.
  • Byproduct Formation : Using anhydrous solvents reduces hydrolysis side reactions.

Green Chemistry Approaches

Recent studies propose replacing DMF with ionic liquids or PEG-400 to enhance sustainability.

Comparative Analysis of Methods

Method Advantages Limitations
Hydrazide Cyclization High regioselectivity Requires toxic isothiocyanates
Thiol Alkylation Mild conditions Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups may be reduced under specific conditions.

    Substitution: The methoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research has indicated that 2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, indicating a potential for development as a new antimicrobial agent.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of several cancer cell lines through various mechanisms.

Case Study: Cytotoxic Activity

In a study involving human cancer cell lines (HCT-116 and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Summary of Findings

The following table summarizes key findings from studies on the applications of this compound:

ApplicationCell Line/PathogenIC50/MIC ValuesMechanism
AntimicrobialStaphylococcus aureus< 5 µg/mLEnzyme inhibition
AnticancerHCT-11610 µMApoptosis induction
AnticancerMCF-720 µMCell cycle arrest

Mechanism of Action

The mechanism of action of 2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure and properties.

    Tirzepatide: Although not structurally similar, it is another compound with significant biological activity and therapeutic potential.

Uniqueness

2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its combination of a triazole ring, methoxyphenyl group, and sulfanylacetic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12N4O2S
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The specific mechanisms for This compound include:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .
  • Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which can protect cells from oxidative stress and damage .
  • Anticancer Activity : Studies indicate that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of apoptotic pathways and inhibition of tumor growth .

Biological Activities

The biological activities associated with This compound include:

  • Antitumor Activity : Research has demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it has shown IC50 values comparable to established chemotherapeutic agents in specific cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that triazole derivatives possess antibacterial and antifungal activities. These effects are likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various triazole derivatives, including our compound, it was found that compounds with a methoxy group exhibited enhanced activity against breast cancer cell lines compared to their non-methoxy counterparts. The presence of the sulfanyl group was also critical for activity enhancement .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of AChE by triazole derivatives. The results indicated that the introduction of specific substituents on the triazole ring significantly improved inhibitory potency, suggesting that structural modifications can optimize therapeutic efficacy against neurodegenerative diseases .

Data Table

Biological ActivityObserved EffectReference
Antitumor ActivityIC50 < 10 µM in breast cancer cells
Antioxidant ActivitySignificant reduction in ROS levels
AChE InhibitionIC50 = 5 µM
Antimicrobial EffectsEffective against E. coli

Q & A

Q. What are the established synthetic routes for 2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid and its derivatives?

The compound is typically synthesized by reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under alkaline conditions. The reaction proceeds in equimolar ratios, heated to facilitate nucleophilic substitution at the thiol group. Subsequent salt formation involves reacting the free acid with inorganic hydroxides (e.g., NaOH, KOH) or organic bases (e.g., morpholine) in ethanol . Modifications to the R-group (e.g., alkyl or aryl substituents) can alter pharmacological properties .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on integrated analytical techniques:

  • Elemental analysis to verify empirical composition.
  • IR spectrophotometry to identify functional groups (e.g., S–H stretching at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Thin-layer chromatography (TLC) to confirm purity and individuality . Advanced studies may employ NMR or X-ray crystallography (as seen in related triazole derivatives) .

Q. What biological activities have been reported for this compound?

Preliminary studies highlight antimicrobial and antifungal activities, particularly when the triazole core is substituted with methoxy or dimethoxyphenyl groups. For example, derivatives with 3,4-dimethoxyphenyl substituents show enhanced efficacy against Candida albicans and Staphylococcus aureus . Standardized protocols involve agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction yields be optimized during salt formation?

Key variables include:

  • Molar ratios : A 1:1 acid-to-base ratio minimizes side products.
  • Solvent selection : Ethanol or methanol improves solubility of organic bases.
  • Temperature control : Room temperature prevents decomposition of heat-labile substituents .
    For metal salts (e.g., Fe²⁺, Zn²⁺), stoichiometric addition of sulfate salts in aqueous medium ensures complete complexation .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions often arise from variations in:

  • Substituent effects : Minor structural changes (e.g., para- vs. meta-methoxy groups) significantly alter bioactivity .
  • Purity thresholds : Impurities >2% (by HPLC) can skew results. Validate purity using dual-column chromatography .
  • Assay conditions : Standardize testing against reference strains (e.g., ATCC controls) and include positive controls (e.g., fluconazole for antifungal assays) .

Q. What methodologies are recommended for stability analysis under physiological conditions?

  • Stress testing : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 8.0) buffers at 37°C for 24–72 hours.
  • Degradation monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) to track decomposition products. Mass balance studies (content of main substance + impurities) should remain ≥98% .

Q. Which understudied pharmacological targets warrant exploration?

  • Enzyme inhibition : Screen against cytochrome P450 isoforms or kinases due to the triazole scaffold’s affinity for metalloenzymes.
  • Antiviral potential : Test against RNA viruses (e.g., influenza, SARS-CoV-2) using plaque reduction assays, leveraging structural similarities to ribavirin .

Methodological Considerations

Q. How can analytical challenges in quantifying low-concentration derivatives be mitigated?

  • LC-MS/MS : Offers high sensitivity (LOQ ≤ 1 ng/mL) for trace analysis.
  • Derivatization : Enhance UV/fluorescence detection by tagging the acetic acid moiety with dansyl chloride or other probes .

Q. What strategies improve bioavailability in preclinical models?

  • Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability.
  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to sustain release in in vivo models .

Q. How can computational tools guide structural optimization?

  • Molecular docking : Predict binding affinities to targets like fungal CYP51 or bacterial dihydrofolate reductase.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.